BNTX

Description

Properties

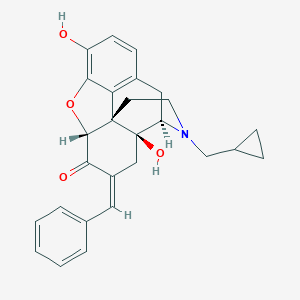

IUPAC Name |

(4R,4aS,6Z,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2/b19-12-/t21-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOUFNFMPVMGFZ-XEGDMQTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C\C6=CC=CC=C6)/C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129468-28-6 | |

| Record name | 7-Benzylidenenaltrexone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129468286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the BioNTech mRNA Vaccine Platform's Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the BioNTech (BNTX) mRNA vaccine platform. It details the molecular and cellular processes initiated upon vaccination, leading to the generation of a robust and protective immune response. The guide includes a summary of key quantitative data, detailed experimental protocols for critical assays, and visualizations of relevant pathways and workflows.

Core Components and Delivery

The this compound mRNA vaccine platform utilizes a nucleoside-modified messenger RNA (mRNA) sequence encapsulated within a lipid nanoparticle (LNP). This formulation is critical for the vaccine's stability and efficacy.

-

mRNA Construct: The vaccine employs a synthetically produced mRNA molecule that encodes the full-length spike (S) protein of the target pathogen, such as SARS-CoV-2. The mRNA sequence is optimized for high translation efficiency and stability. Key modifications include the incorporation of 1-methylpseudouridine instead of uridine to reduce innate immune recognition and enhance protein production. The mRNA strand also features a 5' cap and a 3' poly(A) tail to further promote stability and translation.[1]

-

Lipid Nanoparticle (LNP) Delivery System: The mRNA is encapsulated within an LNP, a multi-component lipid-based delivery vehicle. The LNP protects the fragile mRNA from degradation by extracellular ribonucleases and facilitates its entry into host cells.[2][3] The LNP is typically composed of four key lipid types:

-

Ionizable Cationic Lipids: These lipids are positively charged at a low pH, which facilitates the encapsulation of the negatively charged mRNA during formulation. At physiological pH, they become neutral, reducing toxicity.[4]

-

Phospholipids: These lipids provide structural integrity to the nanoparticle.

-

Cholesterol: Cholesterol molecules are interspersed within the lipid bilayer, enhancing stability.[5]

-

PEGylated Lipids: A polyethylene glycol (PEG) layer on the surface of the LNP prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.[5]

-

Cellular Uptake and Antigen Expression

Upon intramuscular injection, the LNPs are taken up by various host cells, including muscle cells and, importantly, antigen-presenting cells (APCs) such as dendritic cells and macrophages, primarily at the injection site and in the draining lymph nodes.[6] The LNPs are internalized by the cells through endocytosis. Inside the endosome, the ionizable lipids become protonated in the acidic environment, leading to the disruption of the endosomal membrane and the release of the mRNA into the cytoplasm.[7]

Once in the cytoplasm, the host cell's ribosomes translate the mRNA sequence into the full-length spike protein. The translated spike protein is then processed and presented on the surface of the APCs via both Major Histocompatibility Complex (MHC) class I and class II pathways.

Innate Immune Activation

The this compound mRNA vaccine platform has inherent adjuvant properties, meaning it can stimulate the innate immune system without the need for traditional adjuvants. This innate immune activation is crucial for shaping the subsequent adaptive immune response.[8] The LNP itself and the mRNA can be recognized by pattern recognition receptors (PRRs) within the APCs.

Key innate immune signaling pathways activated include:

-

Toll-Like Receptors (TLRs): Endosomal TLRs, such as TLR7 and TLR8, can recognize single-stranded RNA, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[9]

-

Melanoma Differentiation-Associated Protein 5 (MDA5): This cytoplasmic sensor can detect long double-stranded RNA (dsRNA), a potential byproduct of in vitro transcription, triggering a potent IFN-I response.[10][11]

The activation of these pathways leads to the upregulation of co-stimulatory molecules on the surface of APCs and the secretion of cytokines that attract and activate other immune cells, setting the stage for a robust adaptive immune response.

Adaptive Immune Response

The presentation of the spike protein antigen by activated APCs in the draining lymph nodes initiates the adaptive immune response, leading to the generation of both humoral and cellular immunity.

-

T-Cell Response:

-

CD4+ T Helper Cells: APCs present spike protein-derived peptides on MHC class II molecules to naive CD4+ T cells. This interaction, along with co-stimulatory signals, leads to the activation and differentiation of CD4+ T cells into various effector subsets, including T helper 1 (Th1) cells. Th1 cells are critical for producing cytokines like interferon-gamma (IFN-γ) that support the activation of CD8+ T cells and B cells.[8]

-

CD8+ Cytotoxic T Lymphocytes (CTLs): APCs also cross-present the spike antigen on MHC class I molecules to naive CD8+ T cells. Upon activation, these cells differentiate into CTLs that can recognize and kill host cells expressing the spike protein, providing a crucial defense against infected cells.[8]

-

-

B-Cell and Antibody Response:

-

Activated CD4+ T helper cells, particularly T follicular helper (Tfh) cells, provide help to antigen-specific B cells in the germinal centers of the lymph nodes. This leads to the differentiation of B cells into plasma cells that produce high-affinity neutralizing antibodies against the spike protein. These antibodies can block the virus from entering host cells.

-

A population of memory B cells is also generated, which can quickly mount an antibody response upon subsequent exposure to the pathogen.

-

Quantitative Data Summary

The clinical development of the this compound mRNA vaccine (BNT162b2) has generated a substantial amount of quantitative data on its efficacy, immunogenicity, and safety.

Table 1: Clinical Efficacy of BNT162b2

| Endpoint | Vaccine Efficacy (95% CI) | Study Population | Reference |

| Prevention of COVID-19 | 95% (90.3 to 97.6) | Persons ≥16 years | [3][7] |

| Prevention of Severe COVID-19 | 97% (80.3 to 99.9) | Persons ≥16 years | [10] |

| Efficacy after 1st Dose | 52.4% (29.5 to 68.4) | Persons ≥16 years | [7] |

| Efficacy in Ages 12-15 | 100% (75.3 to 100) | Adolescents 12-15 years | [12] |

| Efficacy in Ages 5-11 | 90.7% (67.7 to 98.3) | Children 5-11 years | [12] |

Table 2: Immunogenicity of BNT162b2

| Assay | Timepoint | Result | Study Population | Reference |

| Anti-RBD IgG Titer (AU/mL) | 14 days post-1st dose | 578.0 (median) | People with HIV | [13] |

| Anti-RBD IgG Titer (AU/mL) | 14 days post-2nd dose | 7582.0 (median) | People with HIV | [13] |

| Neutralizing Antibody Titer (IC50) | ~50 days post-1st dose | Peak levels maintained | Healthy adults | [14] |

| Neutralizing Antibody Titer (IC50) | ~200 days post-1st dose | <18% of peak levels remaining | Healthy adults | [14] |

| Anti-Spike IgG (ELU/mL) | 28 days post-3rd dose | 25,317 (geometric mean) | Healthy adults | [15] |

| Anti-Spike IgG (ELU/mL) | 14 days post-4th dose | 54,936 (geometric mean) | Healthy adults | [15] |

Table 3: Safety Profile of BNT162b2 (Incidence of Adverse Reactions)

| Adverse Reaction | Younger (16-55 years) | Older (>55 years) | Reference |

| Local Reactions | [7] | ||

| Pain at injection site | 83% | 71% | [7] |

| Redness | 6% | 5% | [7] |

| Swelling | 6% | 6% | [7] |

| Systemic Reactions | [7] | ||

| Fatigue | 59% | 51% | [7] |

| Headache | 52% | 39% | [7] |

| Muscle pain | 37% | 29% | [7] |

| Chills | 35% | 23% | [7] |

| Joint pain | 22% | 19% | [7] |

| Fever (≥38°C) | 16% | 11% | [7] |

Detailed Experimental Protocols

In Vitro Transcription of mRNA

Objective: To synthesize mRNA encoding the target antigen in a cell-free system.

Materials:

-

Linearized plasmid DNA template containing the T7 promoter and the antigen-encoding sequence.

-

T7 RNA Polymerase

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, and 1-methylpseudouridine-5'-triphosphate)

-

RNase inhibitors

-

Inorganic pyrophosphatase

-

Reaction buffer

Protocol:

-

Template Preparation: The plasmid DNA is linearized using a restriction enzyme downstream of the poly(A) tail sequence. The linearized DNA is then purified.

-

In Vitro Transcription (IVT) Reaction: a. Combine the linearized DNA template, rNTPs, T7 RNA Polymerase, RNase inhibitors, and inorganic pyrophosphatase in the reaction buffer. b. Incubate the reaction at 37°C for 2-4 hours.

-

DNase Treatment: Add DNase I to the reaction mixture to degrade the DNA template. Incubate at 37°C for 30 minutes.

-

Capping and Tailing: a. A 5' cap structure (7-methylguanosine) is added enzymatically to the 5' end of the mRNA transcript. b. A poly(A) tail is added to the 3' end of the mRNA transcript using poly(A) polymerase and ATP.

-

Purification: The synthesized mRNA is purified to remove enzymes, unincorporated nucleotides, and dsRNA byproducts. This can be achieved using methods like oligo(dT) affinity chromatography or tangential flow filtration.[16]

-

Quality Control: The integrity and purity of the mRNA are assessed using methods like agarose gel electrophoresis or capillary electrophoresis.[16]

Lipid Nanoparticle Formulation and Characterization

Objective: To encapsulate the mRNA into LNPs and characterize the resulting nanoparticles.

Materials:

-

Ionizable lipid, phospholipid, cholesterol, and PEG-lipid dissolved in ethanol.

-

mRNA dissolved in an aqueous buffer (e.g., citrate buffer).

-

Microfluidic mixing device.

Protocol:

-

Lipid Mixture Preparation: Prepare a stock solution of the lipid mixture in ethanol at the desired molar ratios.[17]

-

mRNA Solution Preparation: Prepare a stock solution of the purified mRNA in an acidic aqueous buffer.

-

Microfluidic Mixing: a. Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes. b. Pump the two solutions through a microfluidic mixing cartridge at a controlled flow rate. The rapid mixing of the two streams leads to the self-assembly of the LNPs with the mRNA encapsulated inside.[2]

-

Purification and Buffer Exchange: The resulting LNP suspension is typically dialyzed or subjected to tangential flow filtration to remove ethanol and exchange the buffer to a neutral pH formulation buffer (e.g., phosphate-buffered saline).

-

Characterization:

-

Particle Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS).

-

Zeta Potential: Measured to assess the surface charge of the nanoparticles.

-

mRNA Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay) or ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).[18][19] The assay is performed with and without a detergent (e.g., Triton X-100) to lyse the LNPs. The difference in fluorescence or peak area corresponds to the encapsulated mRNA.

-

Neutralization Assay

Objective: To quantify the ability of vaccine-induced antibodies to inhibit viral entry into host cells.

Materials:

-

Serum samples from vaccinated individuals.

-

A susceptible cell line (e.g., Vero E6 for live virus assays, or HEK293T-ACE2 for pseudovirus assays).

-

Live virus or pseudovirus expressing the spike protein.

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

Reagents for quantifying viral infection (e.g., crystal violet for plaque reduction neutralization test [PRNT], or luciferase substrate for pseudovirus neutralization assay [pVNA]).

Protocol (Pseudovirus Neutralization Assay):

-

Serum Dilution: Serially dilute the heat-inactivated serum samples in cell culture medium in a 96-well plate.

-

Virus-Serum Incubation: Add a standardized amount of pseudovirus to each well containing the diluted serum. Incubate at 37°C for 1 hour to allow antibodies to bind to the virus.

-

Cell Infection: Add a suspension of susceptible cells to each well.

-

Incubation: Incubate the plates at 37°C for 48-72 hours to allow for viral entry and reporter gene expression.

-

Quantification: a. Lyse the cells and add a luciferase substrate. b. Measure the luminescence using a plate reader.

-

Data Analysis: The neutralization titer is typically reported as the reciprocal of the serum dilution that causes a 50% reduction in luciferase activity (IC50) compared to control wells with no serum.[14]

ELISpot Assay

Objective: To enumerate antigen-specific, cytokine-secreting T cells.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from vaccinated individuals.

-

ELISpot plates pre-coated with an anti-cytokine capture antibody (e.g., anti-IFN-γ).

-

Peptide pools corresponding to the spike protein.

-

A biotinylated anti-cytokine detection antibody.

-

Streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

-

Substrate for the enzyme (e.g., BCIP/NBT).

-

ELISpot plate reader.

Protocol:

-

Cell Plating: Add PBMCs to the wells of the pre-coated ELISpot plate.

-

Stimulation: Add the spike protein peptide pools to the appropriate wells to stimulate the T cells. Include positive (e.g., phytohemagglutinin) and negative (e.g., DMSO) controls.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours. During this time, activated T cells will secrete the cytokine, which is captured by the antibody on the membrane.

-

Detection: a. Wash the plate to remove the cells. b. Add the biotinylated detection antibody to each well and incubate. c. Wash the plate and add the streptavidin-enzyme conjugate. d. Wash the plate and add the substrate. Colored spots will form where the cytokine was secreted.

-

Analysis: The plate is dried, and the spots are counted using an ELISpot reader. The results are expressed as spot-forming units (SFU) per million PBMCs.[20]

Flow Cytometry for T-Cell Activation

Objective: To identify and phenotype antigen-specific T cells based on the expression of activation-induced markers (AIM) and intracellular cytokines.

Materials:

-

PBMCs from vaccinated individuals.

-

Spike protein peptide pools.

-

Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD69, CD137) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

-

Protein transport inhibitor (e.g., Brefeldin A).

-

Fixation and permeabilization buffers.

-

Flow cytometer.

Protocol:

-

Cell Stimulation: Stimulate PBMCs with the spike protein peptide pools in the presence of a protein transport inhibitor for 6-18 hours.

-

Surface Staining: Wash the cells and stain with a cocktail of fluorescently conjugated antibodies against surface markers.

-

Fixation and Permeabilization: Fix the cells with a fixation buffer, then permeabilize them with a permeabilization buffer.

-

Intracellular Staining: Stain the permeabilized cells with a cocktail of fluorescently conjugated antibodies against intracellular cytokines.

-

Acquisition: Wash the cells and acquire the data on a flow cytometer.

-

Analysis: Analyze the data using flow cytometry software to identify and quantify the percentage of CD4+ and CD8+ T cells that are positive for AIMs (e.g., CD69+CD137+) and specific cytokines.[5][21]

References

- 1. scispace.com [scispace.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Safety and Efficacy of the BNT162b2 mRNA Covid-19 Vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. medrxiv.org [medrxiv.org]

- 6. ELISPOT in Vaccine Development | U-CyTech [ucytech.com]

- 7. pfizer.com [pfizer.com]

- 8. researchgate.net [researchgate.net]

- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances and Innovations in the Preparation and Purification of In Vitro-Transcribed-mRNA-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gov.uk [gov.uk]

- 13. ricerca.uniba.it [ricerca.uniba.it]

- 14. medrxiv.org [medrxiv.org]

- 15. Safety, immunogenicity, and reactogenicity of BNT162b2 and mRNA-1273 COVID-19 vaccines given as fourth-dose boosters following two doses of ChAdOx1 nCoV-19 or BNT162b2 and a third dose of BNT162b2 (COV-BOOST): a multicentre, blinded, phase 2, randomised trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. IVT Pillar Page [advancingrna.com]

- 17. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

- 18. lcms.cz [lcms.cz]

- 19. sciex.com [sciex.com]

- 20. SARS -CoV-2 T-cell immunity to variants of concern following vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Introduction to BioNTech's Immuno-Oncology Strategy

An In-depth Technical Guide to BioNTech's Foundational Oncology Research

This guide provides a detailed examination of the core scientific principles and foundational research underpinning BioNTech's diverse oncology pipeline. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the company's key therapeutic platforms.

BioNTech's oncology strategy is built on the principle of harnessing the immune system to fight cancer.[1] The company is advancing a diversified portfolio of product candidates derived from multiple platforms, focusing on developing synergistic combinations to address the full spectrum of cancer, from early-stage to metastatic disease.[2] The core therapeutic modalities include mRNA-based cancer immunotherapies, targeted therapies like CAR-T cells and antibody-drug conjugates (ADCs), and next-generation immunomodulators.[2]

mRNA-Based Cancer Immunotherapies

BioNTech has pioneered the use of messenger RNA (mRNA) to create a new class of cancer immunotherapies. This approach uses mRNA to instruct the patient's own cells to produce tumor-specific antigens, thereby training the immune system to recognize and attack cancer cells.[3][4] The mRNA is encapsulated in a proprietary RNA-lipoplex (LPX) delivery formulation, which is designed to protect the mRNA, enhance its stability, and specifically target dendritic cells (DCs), the primary antigen-presenting cells of the immune system.[5][6] BioNTech utilizes two main platforms in this category: iNeST and FixVac.

iNeST (Individualized Neoantigen Specific Immunotherapy)

The iNeST platform is a fully individualized, on-demand approach to cancer therapy.[7] It aims to generate a potent and precise immune response against a patient's unique tumor by targeting neoantigens—mutated proteins found exclusively in cancer cells.[7][8]

Foundational Research and Mechanism of Action

The iNeST process begins with the sequencing of a patient's tumor and healthy tissue to identify cancer-specific mutations.[9] A sophisticated algorithm then predicts which neoantigens are most likely to elicit a strong T-cell response.[9] Up to 20 of these patient-specific neoantigens are encoded into an mRNA vaccine, autogene cevumeran (BNT122).[10][11] The mRNA is optimized using uridine (uRNA) to enhance its immunostimulatory effect and is delivered via the RNA-lipoplex formulation.[7][11] Once administered, the vaccine is taken up by dendritic cells, which then translate the mRNA into the neoantigen proteins. These are presented to T-cells, activating both CD4+ and CD8+ T-cells to recognize and eliminate tumor cells throughout the body.[5]

Experimental Workflow: iNeST Platform

The on-demand manufacturing process for an iNeST vaccine is a key aspect of its foundation.

Caption: Workflow for the iNeST individualized cancer vaccine platform.

Quantitative Data Summary: Autogene Cevumeran (BNT122)

| Trial Phase | Cancer Type | N | Key Findings | Citation |

| Phase 1 | Resected Pancreatic Ductal Adenocarcinoma (PDAC) | 16 | Vaccine was well-tolerated and induced de-novo T-cell responses against neoantigens in 50% of patients. At 18-month median follow-up, patients with vaccine-induced immunity had significantly longer recurrence-free survival. | [12] |

| Phase 1 | Melanoma | 13 | All patients developed an immune response against three or more cancer antigens. 8 of 13 patients remained tumor-free at 23 months post-vaccination. | [9] |

Experimental Protocols

-

Neoantigen Identification: The protocol involves sequencing tumor and normal tissue DNA using next-generation sequencing. RNA sequencing is also performed to confirm the expression of mutated genes. A computational pipeline compares tumor and normal DNA sequences to identify somatic mutations. Algorithms then predict the binding affinity of the resulting mutant peptides to the patient's specific HLA class I and class II molecules to prioritize candidate neoantigens.[9][11]

-

T-cell Response Monitoring: Enzyme-Linked ImmunoSpot (ELISpot) assays are used to quantify antigen-specific T-cells. Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples and stimulated ex vivo with pools of peptides corresponding to the vaccine's neoantigens. The number of interferon-gamma (IFN-γ) secreting T-cells is then measured to determine the magnitude of the immune response.[5]

FixVac (Fixed Antigen Vaccine)

The FixVac platform is an "off-the-shelf" cancer immunotherapy approach that targets a fixed combination of non-mutated, tumor-associated antigens (TAAs) that are frequently shared among patients with a specific cancer type.[6][7] This approach is suitable for cancers with a low mutational burden.[7]

Foundational Research and Mechanism of Action

FixVac candidates consist of a fixed set of mRNA-encoded antigens selected for their high prevalence in certain cancers, such as melanoma or HPV16+ head and neck cancer.[6][13] For example, BNT111, for advanced melanoma, encodes four antigens (NY-ESO-1, MAGE-A3, tyrosinase, and TPTE) expressed in over 90% of cutaneous melanomas.[6][13][14] Like iNeST, FixVac uses an optimized uridine mRNA (uRNA) and the RNA-lipoplex formulation to target dendritic cells.[7][13] This targeting elicits a potent, dual-mechanism immune response: an adaptive response (T-cell-mediated) and a strong innate response mediated by type-I interferon (IFN), which is essential for the vaccine's full anti-tumor effects.[5]

Caption: Mechanism of action for the FixVac off-the-shelf mRNA vaccine.

Quantitative Data Summary: FixVac Candidates

| Candidate | Trial Phase | Cancer Type | N | Key Findings | Citation |

| BNT111 | Phase 2 | PD-(L)1-refractory/relapsed advanced melanoma | ~120 | Combination with cemiplimab showed an Objective Response Rate (ORR) of 18.1%. Median Overall Survival (OS) was 20.7 months. | [15] |

| BNT111 | Phase 1 | CPI-experienced metastatic melanoma | 42 | Showed durable objective responses as a single agent and in combination with anti-PD-1. Responses were associated with strong expansion of CD4+ and CD8+ T-cells. | |

| BNT113 | Phase 2/3 | HPV16+ head and neck cancer | - | Trial ongoing to evaluate BNT113 with pembrolizumab as a first-line treatment. | [13] |

| BNT116 | Phase 1/2 | Non-small cell lung cancer (NSCLC) | - | Trials ongoing to evaluate BNT116 as monotherapy and in combination with chemotherapy and cemiplimab. | [13] |

Chimeric Antigen Receptor (CAR) T-Cell Therapy

BioNTech is developing CAR-T cell therapies for solid tumors, a significant challenge in the field. Their approach aims to overcome hurdles such as the lack of tumor-specific targets and the limited persistence of CAR-T cells in the tumor microenvironment.[16]

BNT211 and CARVac Platform

The lead candidate, BNT211, is an autologous CAR-T cell therapy targeting Claudin 6 (CLDN6), an oncofetal antigen expressed in multiple solid tumors like ovarian and testicular cancer but absent from healthy adult tissues.[17] To enhance the efficacy and persistence of these CAR-T cells, BioNTech developed a novel CAR-T Cell Amplifying RNA Vaccine, or "CARVac".

Foundational Research and Mechanism of Action

The foundational research, published in Science, demonstrated that a CLDN6-targeting CAR-T therapy could eradicate large, established human tumors in mice. The key innovation is the CARVac, an mRNA vaccine (based on the FixVac platform) that encodes the same CLDN6 antigen targeted by the CAR-T cells.[13] When administered after the CAR-T cell infusion, the CARVac is taken up by antigen-presenting cells, which then present the CLDN6 antigen. This provides in vivo stimulation to the CLDN6-CAR-T cells, promoting their expansion, persistence, and anti-tumor activity, even at sub-therapeutic CAR-T doses.[16]

Caption: Synergistic mechanism of BNT211 CAR-T cells and CARVac.

Quantitative Data Summary: BNT211 (CLDN6 CAR-T)

| Trial Phase | Cancer Types | N (evaluable) | Key Findings | Citation |

| Phase 1/2 | CLDN6+ relapsed/refractory solid tumors | 38 | Overall Response Rate (ORR): 45%. Disease Control Rate (DCR): 74%. | [17] |

| Phase 1/2 (Dose Level 2) | CLDN6+ relapsed/refractory solid tumors | 27 | ORR: 59%. DCR: 95%. Encouraging signs of clinical activity and increased persistence of CAR-T cells when combined with CARVac. | [17] |

Experimental Protocols

-

CAR-T Cell Production: Autologous T-cells are collected from the patient via leukapheresis. These cells are then transduced ex vivo with a lentiviral vector carrying the genetic instructions for the CLDN6-specific chimeric antigen receptor, which includes a 4-1BB co-stimulatory domain. The engineered CAR-T cells are expanded to a therapeutic dose before being cryopreserved and shipped back for infusion into the patient.

-

In Vivo Tumor Models: Preclinical efficacy was evaluated in immunodeficient mice bearing large, transplanted human ovarian cancer xenografts. Following tumor establishment, mice were treated with a single intravenous injection of CLDN6-CAR-T cells. Tumor volume was measured regularly to assess regression. For CARVac experiments, mice received subsequent administrations of the CLDN6-encoding RNA-lipoplex vaccine.

Next-Generation Immunomodulators

BioNTech is developing multi-specific antibodies designed to reverse immune evasion by tumor cells and potently activate an anti-cancer immune response.[18]

BNT327 (Bispecific Antibody)

BNT327 is a bispecific antibody that simultaneously targets two validated pathways in oncology: PD-L1 and VEGF-A.[1][19][20]

Foundational Research and Mechanism of Action

The rationale behind BNT327 is to combine two distinct anti-cancer mechanisms in one molecule for a synergistic effect.[21]

-

PD-L1 Blockade: One arm of the antibody binds to PD-L1 on tumor cells. This blocks the interaction with the PD-1 receptor on T-cells, thereby preventing the "off-switch" that cancer cells use to silence the immune system. This restores the ability of T-cells to recognize and attack cancer cells.[18][21][22]

-

VEGF-A Neutralization: The other arm binds to and neutralizes VEGF-A, a key protein that promotes the formation of new blood vessels (angiogenesis) that supply tumors with nutrients.[19][20] By targeting VEGF-A within the tumor microenvironment, BNT327 inhibits tumor growth and may also normalize tumor vasculature, potentially improving the infiltration of immune cells.[21]

Preclinical data showed BNT327 has a high binding affinity for both targets and demonstrates superior anti-tumor activity compared to single-agent PD-L1 or VEGF-A blockade.[20]

Caption: Dual mechanism of the BNT327 bispecific antibody.

Clinical Development

BNT327 is being evaluated in multiple clinical trials across various solid tumors, including lung and breast cancer.[21][23] Data from over 700 patients treated to date have shown encouraging efficacy and tolerability, including in patients with PD-L1-low tumors who are typically less responsive to standard checkpoint inhibitors.[23]

References

- 1. BioNTech: Advancing science to help transform cancer and infectious disease treatments [biontech.com]

- 2. BioNTech's oncology approach: Addressing the full continuum of cancer [biontech.com]

- 3. BioNTech initiates global trials of mRNA-based lung cancer vaccine [clinicaltrialsarena.com]

- 4. mRNA vaccines in tumor targeted therapy: mechanism, clinical application, and development trends - PMC [pmc.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. BioNTech Announces First Patient Dosed in Phase 2 Clinical Trial of mRNA-based BNT111 in Patients with Advanced Melanoma - BioSpace [biospace.com]

- 7. BioNTech: mRNA platforms [biontech.com]

- 8. trial.medpath.com [trial.medpath.com]

- 9. labiotech.eu [labiotech.eu]

- 10. mRNA personalized Cancer Vaccines: BioNTech and Moderna Race to the Finish Line - LucidQuest Ventures [lqventures.com]

- 11. BioNTech Expands Late-Stage Clinical Oncology Portfolio with Initiation of further Phase 2 Trial with mRNA-based Individualized Neoantigen Specific Immunotherapy in New Cancer Indication - BioSpace [biospace.com]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. BioNTech pipeline: Advancing innovative investigational therapies and vaccines [biontech.com]

- 14. vax-before-travel.com [vax-before-travel.com]

- 15. fiercebiotech.com [fiercebiotech.com]

- 16. BioNTech Announces Publication of Preclinical Data for [globenewswire.com]

- 17. BioNTech Presents Positive Phase 1/2 Data Update for CAR-T Cell Therapy Candidate BNT211 in Advanced Solid Tumors at ESMO Congress 2023 | BioNTech [investors.biontech.de]

- 18. BioNTech: Protein-based platforms [biontech.com]

- 19. medcitynews.com [medcitynews.com]

- 20. BioNTech to Present Clinical and Preclinical Data Across mRNA and Next-Generation Immuno-Oncology Priority Programs at AACR 2025 | BioNTech [investors.biontech.de]

- 21. BioNTech and Bristol Myers Squibb Form Global Partnership to Develop Bispecific Antibody BNT327 for Solid Tumors [synapse.patsnap.com]

- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 23. biopharmaboardroom.com [biopharmaboardroom.com]

BNT162b2 immune response initiation pathways

An In-depth Technical Guide on the Core Immune Response Initiation Pathways of BNT162b2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The BNT162b2 vaccine, a lipid nanoparticle (LNP)-formulated, nucleoside-modified messenger RNA (mRNA) vaccine encoding the SARS-CoV-2 spike protein, has demonstrated high efficacy in preventing COVID-19.[1] This document provides a detailed overview of the immunological mechanisms that initiate the protective immune response. It covers the initial sensing of the vaccine, the activation of the innate immune system, and the subsequent development of a robust adaptive immune response, including both humoral and cellular immunity. The information is compiled from peer-reviewed scientific literature and is intended for a technical audience.

Introduction

The BNT162b2 vaccine delivers a synthetic mRNA molecule that instructs host cells to produce the full-length spike (S) protein of SARS-CoV-2.[1][2] The N1-methyl-pseudouridine (m1Ψ) modification of the mRNA enhances protein translation and reduces innate immune sensing of the RNA itself.[1] The lipid nanoparticle (LNP) delivery system is not merely a passive carrier but also plays a crucial role in the vaccine's immunogenicity.[3][4] Understanding the intricate pathways of immune activation by BNT162b2 is critical for the development of next-generation mRNA vaccines.

Innate Immune Response Initiation

The initial immune response to BNT162b2 is a complex process involving the sensing of both the mRNA and the LNP carrier, leading to the activation of innate immune cells and the production of inflammatory mediators.

Sensing of BNT162b2 and Downstream Signaling

Upon intramuscular injection, BNT162b2 is taken up by various cells, including antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages, in the draining lymph nodes.[1] The primary pathway for the induction of a CD8+ T cell response is dependent on Melanoma Differentiation-Associated protein 5 (MDA5) signaling, which is a cytosolic sensor of double-stranded RNA.[1][5][6][7] This interaction triggers a type I interferon (IFN) response, which is crucial for the subsequent adaptive immune response.[1][5][6][7]

Interestingly, studies in knockout mice have shown that the induction of antibody and T cell responses to BNT162b2 is not dependent on signaling through Toll-like receptors (TLRs) 2, 3, 4, 5, and 7, nor on inflammasome activation.[1][5][6][7] However, other research suggests that the LNP component of the vaccine can be recognized by TLR4, leading to the activation of Nuclear Factor-kappa Beta (NF-κB) and Interferon Regulatory Factor (IRF) pathways.[3][4] This discrepancy highlights an area for further investigation.

The LNP itself has been shown to be a potent activator of innate immunity.[3][4] Stimulation of monocyte cell lines with the LNP component of BNT162b2 resulted in the activation of NF-κB and IRF signaling pathways, a response that was diminished in TLR4-deficient cells.[3][4]

Innate Cell Activation and Cytokine Production

BNT162b2 vaccination leads to a robust activation of innate immune cells, including monocytes and dendritic cells, in the draining lymph nodes, as indicated by the upregulation of activation markers like CD86.[1] A notable feature of the BNT162b2-induced immune response is the enhanced innate response following the secondary immunization compared to the primary one.[1][8] This "secondary innate response" is characterized by significantly increased levels of plasma IFN-γ.[1][6] Natural killer (NK) cells and CD8+ T cells in the draining lymph nodes have been identified as the major producers of this IFN-γ.[1][5][6]

A variety of other cytokines and chemokines are also induced, particularly peaking around 6 hours post-immunization, including MCP-1 (CCL2), MIP-1β (CCL4), IL-6, and CXCL10.[6]

Adaptive Immune Response

The innate immune response sets the stage for a powerful and durable adaptive immune response, involving both B and T lymphocytes.

Humoral Immunity: B Cell Activation and Antibody Production

BNT162b2 immunization stimulates a strong humoral immune response, characterized by the production of high titers of neutralizing antibodies against the SARS-CoV-2 spike protein.[1][9] This response is driven by the activation of B cells and their differentiation into plasma cells and memory B cells.

A key element of this process is the formation of robust germinal centers (GCs) in the draining lymph nodes.[1][6][10][11] GCs are critical sites for B cell proliferation, somatic hypermutation, and affinity maturation, leading to the generation of high-affinity antibodies and long-lived memory B cells.[12] GC B cells and follicular helper T (Tfh) cells, which are essential for GC reactions, are induced to high levels, peaking around day 7 after immunization.[1][6] These GC responses have been shown to persist for at least 12 weeks after the booster immunization.[11]

Circulating IgG- and IgA-secreting plasmablasts targeting the S protein peak approximately one week after the second immunization.[11] Serum anti-S binding and neutralizing antibody levels reach their maximum after this plasmablast response.[11] While antibody titers wane over the months following vaccination, memory B cells persist, providing a reservoir for a rapid response upon re-exposure to the antigen.[13][14][15][16][17]

Cellular Immunity: T Cell Activation

BNT162b2 vaccination also induces a robust T cell response, which is critical for clearing infected cells and providing long-term immunity.[13][18] Both CD4+ and CD8+ T cell responses are detected after vaccination.[18] Naive CD4+ T cells are activated by APCs presenting spike protein fragments on MHC class II molecules, leading to their differentiation into helper T cells, including Tfh cells that support B cell responses.[2][19]

APCs can also cross-present the translated spike protein on MHC class I molecules, leading to the activation of naive CD8+ T cells and their differentiation into cytotoxic T lymphocytes (CTLs).[19] These CTLs are capable of recognizing and killing host cells that express the spike protein. The frequency of antigen-specific CD8+ T cells increases dramatically after the secondary immunization.[18]

Quantitative Data Summary

The following tables summarize key quantitative data on the immune response to BNT162b2 from studies in mice and humans.

Table 1: Humoral and Cellular Responses in C57BL/6 Mice (5 µg BNT162b2)

| Time Point | Anti-Spike IgG Titer (EC50) | GC B Cells (% of B cells in dLN) | Tfh Cells (% of CD4+ T cells in dLN) |

| Day 14 (post-prime) | ~10^4 | - | - |

| Day 21 (post-prime) | ~10^4 | Decreased from peak | Decreased from peak |

| Day 42 (post-boost) | >10^5 | - | - |

| Day 7 (post-prime) | - | Peak levels | Peak levels |

Data compiled from studies such as Li et al., Nature Immunology, 2022.[1][6] dLN = draining lymph node.

Table 2: Serum Cytokine and Chemokine Levels in C57BL/6 Mice (5 µg BNT162b2)

| Cytokine/Chemokine | Peak Concentration (pg/mL) at 6h post-prime |

| IFN-γ | ~44.5 |

| CXCL10 | ~10,000 |

| MCP-1 (CCL2) | ~2,000 |

| MIP-1β (CCL4) | ~400 |

| IL-6 | ~1,000 |

Data compiled from studies such as Li et al., Nature Immunology, 2022.[6]

Table 3: Enhanced Innate Response After Secondary Immunization in Mice

| Parameter | 6h post-primary immunization | 6h post-secondary immunization | Fold Increase |

| Serum IFN-γ (pg/mL) | 44.5 | 383.1 | 8.6 |

Data compiled from studies such as Li et al., Nature Immunology, 2022.[1]

Table 4: Human Humoral Response Timeline to BNT162b2

| Time Point | Event |

| ~7 days post-2nd dose | Peak of circulating IgG- and IgA-secreting plasmablasts |

| ~14-28 days post-2nd dose | Peak of IgG-S antibody and neutralizing activity |

| 3 months post-2nd dose | ~6.3-fold decrease in anti-SARS-CoV-2 IgG titers |

| 6 months post-2nd dose | Significant decline in antibody levels, but seropositivity maintained |

Data compiled from multiple human studies.[11][17][20]

Key Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on BNT162b2 immune responses.

Mouse Immunization and Sample Collection

-

Animal Model: C57BL/6 mice are commonly used.

-

Vaccination: Mice are immunized intramuscularly (e.g., in the tibialis anterior muscle) with BNT162b2 (doses ranging from 0.2 µg to 5 µg) in a prime-boost regimen, typically with a 21-day interval.[1]

-

Sample Collection: Blood is collected via retro-orbital or submandibular bleeds at various time points to obtain serum for antibody and cytokine analysis. Draining lymph nodes (e.g., inguinal or popliteal), spleens, and lungs are harvested at specified time points for cellular analysis.[1][18]

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer

-

Principle: To quantify antigen-specific antibody levels in serum.

-

Protocol:

-

96-well plates are coated with recombinant SARS-CoV-2 spike protein.

-

Plates are blocked to prevent non-specific binding.

-

Serially diluted serum samples are added to the wells and incubated.

-

Plates are washed, and a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) is added.

-

After incubation and washing, a substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped.

-

Absorbance is read at a specific wavelength (e.g., 450 nm).

-

The half-maximal effective concentration (EC50) is calculated to determine the antibody titer.[6]

-

Flow Cytometry for Cellular Analysis

-

Principle: To identify and quantify specific immune cell populations based on cell surface and intracellular markers.

-

Protocol for GC B cells and Tfh cells:

-

Single-cell suspensions are prepared from draining lymph nodes.

-

Cells are stained with a cocktail of fluorescently-labeled antibodies against markers such as CD19, CD38, CD95 (Fas) for GC B cells, and CD3, CD4, PD-1, CXCR5 for Tfh cells.[1][6]

-

Cells are acquired on a flow cytometer.

-

Data is analyzed using software (e.g., FlowJo) to gate on specific populations and determine their frequencies.

-

Luminex Assay for Cytokine Profiling

-

Principle: A multiplex immunoassay to simultaneously measure the concentration of multiple cytokines and chemokines in a single sample.

-

Protocol:

-

Serum samples are incubated with a mixture of capture antibody-coated magnetic beads, with each bead type specific for a different analyte.

-

A biotinylated detection antibody cocktail is added, followed by streptavidin-phycoerythrin (PE).

-

The beads are analyzed on a Luminex instrument, which uses lasers to identify the bead type (and thus the analyte) and quantify the PE signal (proportional to the analyte concentration).[6]

-

Conclusion

The initiation of the immune response by the BNT162b2 vaccine is a multi-faceted process that relies on the interplay between its mRNA and LNP components with the innate immune system. The activation of the MDA5-dependent type I IFN pathway is a critical event that shapes the subsequent robust and durable adaptive immune response. This response is characterized by strong germinal center reactions leading to high-affinity neutralizing antibodies and the generation of both B and T cell memory. The detailed understanding of these pathways provides a foundation for the rational design of future mRNA-based vaccines with optimized safety and efficacy profiles.

References

- 1. Mechanisms of innate and adaptive immunity to the Pfizer-BioNTech BNT162b2 vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Mechanisms of innate and adaptive immunity to the Pfizer-BioNTech BNT162b2 vaccine [scholarworks.indianapolis.iu.edu]

- 6. web.stanford.edu [web.stanford.edu]

- 7. Mechanisms of innate and adaptive immunity to the Pfizer-BioNTech BNT162b2 vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Innate immune responses to three doses of the BNT162b2 mRNA SARS-CoV-2 vaccine [frontiersin.org]

- 9. Evaluation of neutralizing antibodies after vaccine BNT162b2: Preliminary data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. abifina.org.br [abifina.org.br]

- 12. biorxiv.org [biorxiv.org]

- 13. The BNT162b2 vaccine induces humoral and cellular immune memory to SARS-CoV-2 Wuhan strain and the Omicron variant in children 5 to 11 years of age - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Evidence of SARS-CoV-2-Specific Memory B Cells Six Months After Vaccination With the BNT162b2 mRNA Vaccine [frontiersin.org]

- 15. ncrc.jhsph.edu [ncrc.jhsph.edu]

- 16. Long-term durability of immune responses to the BNT162b2 and mRNA-1273 vaccines based on dosage, age and sex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Humoral response to the SARS-CoV-2 BNT162b2 mRNA vaccine: Real-world data from a large cohort of healthcare workers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. Antigen Presentation of mRNA-Based and Virus-Vectored SARS-CoV-2 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. news-medical.net [news-medical.net]

The FixVac Platform: An In-depth Technical Guide to BioNTech's Off-the-Shelf mRNA Cancer Vaccine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BioNTech's FixVac (Fixed Vaccine) platform represents a pioneering approach in the field of cancer immunotherapy, leveraging messenger RNA (mRNA) technology to develop "off-the-shelf" vaccines for a variety of cancer indications. The core rationale of the FixVac platform is to target a fixed combination of non-mutated, tumor-associated antigens (TAAs) that are frequently and homogeneously expressed in a specific cancer type. This strategy aims to overcome the challenges of tumor heterogeneity and the need for individualized therapies, offering a readily available treatment option for a broader patient population. The mRNA is encapsulated in a proprietary RNA-lipoplex (LPX) delivery system, which is crucial for protecting the mRNA from degradation and for targeting it to dendritic cells (DCs) in lymphoid tissues. This targeted delivery is designed to elicit a robust and precise innate and adaptive immune response against cancer cells expressing the target antigens. The lead candidate from this platform, BNT111, has shown promising results in clinical trials for advanced melanoma, demonstrating the potential of the FixVac approach to induce potent anti-tumor immunity.

Discovery and Rationale of the FixVac Platform

The development of the FixVac platform is rooted in the understanding that while every tumor is unique, many cancers of the same type share common antigens.[1] These shared antigens, or TAAs, provide an opportunity for the development of a standardized, "off-the-shelf" immunotherapy that can be applied to a significant number of patients.[1] The central hypothesis is that a potent vaccine can break the immune tolerance to these self-antigens when presented in an immunogenic context, leading to the activation of a powerful anti-tumor T-cell response.[2]

The FixVac platform is built on two key technological pillars:

-

Optimized Uridine mRNA (uRNA): The platform utilizes uridine-containing mRNA, which has been optimized for high stability and translational efficacy.[3] This uRNA format also possesses intrinsic immunostimulatory properties, acting as an adjuvant to further enhance the immune response.[1][4]

-

Proprietary RNA-Lipoplex (LPX) Formulation: The mRNA is formulated within a proprietary lipid-based nanoparticle delivery system. This RNA-LPX formulation is designed to protect the mRNA from enzymatic degradation in the bloodstream and to facilitate its targeted delivery to dendritic cells, the most potent antigen-presenting cells (APCs) of the immune system.[5] The specific charge and size of the lipoplexes are optimized for selective uptake by DCs in lymphoid compartments like the spleen and lymph nodes.

The combination of a fixed set of TAAs and the targeted RNA-LPX delivery system forms the basis of the FixVac platform's "off-the-shelf" approach, aiming to provide a potent, indication-specific cancer immunotherapy.[1]

Mechanism of Action: Eliciting a Targeted Anti-Tumor Immune Response

The FixVac platform is designed to orchestrate a multi-faceted attack on cancer cells by activating both the innate and adaptive immune systems.

Innate Immune Activation

Upon intravenous administration, the RNA-LPX nanoparticles are preferentially taken up by dendritic cells in lymphoid organs.[6][7] The uridine-rich mRNA within the lipoplex acts as a pathogen-associated molecular pattern (PAMP), which is recognized by endosomal Toll-like receptors (TLRs) in the DCs. This recognition triggers a signaling cascade, leading to the activation of the innate immune system.[8] This is characterized by the production of pro-inflammatory cytokines, including Type I interferons (IFNα), which are crucial for the subsequent adaptive immune response.[6][7]

Adaptive Immune Response

Following the release of the mRNA from the endosome into the cytoplasm of the DC, the cell's translational machinery produces the encoded TAAs. These antigens are then processed and presented on both MHC class I and class II molecules on the surface of the DC.

The activated and mature DCs, now presenting the TAAs, migrate to the T-cell zones of the lymphoid organs. Here, they interact with naive T-cells:

-

MHC Class I-TAA complexes are recognized by the T-cell receptors (TCRs) on naive CD8+ T-cells. In the presence of co-stimulatory signals from the mature DC (e.g., CD80/CD86), these CD8+ T-cells are activated and proliferate, differentiating into cytotoxic T-lymphocytes (CTLs). These CTLs are then able to recognize and kill tumor cells expressing the specific TAAs.[2][9]

-

MHC Class II-TAA complexes are recognized by the TCRs on naive CD4+ T-cells. This interaction, along with co-stimulation, leads to the activation and differentiation of CD4+ T-cells into T helper type 1 (Th1) cells. Th1 cells play a critical role in orchestrating the anti-tumor immune response by providing help to CTLs and activating other immune cells.[5]

The result is a robust, durable, and antigen-specific T-cell response capable of seeking out and eliminating tumor cells throughout the body.[2][9]

Key Preclinical and Clinical Data

The FixVac platform has been validated through extensive preclinical studies and is currently being evaluated in multiple clinical trials. The lead candidate, BNT111, targets the TAAs NY-ESO-1, MAGE-A3, tyrosinase, and TPTE, which are expressed in over 90% of cutaneous melanomas.[3][10]

BNT111 Phase 1 Lipo-MERIT Trial (NCT02410733)

This first-in-human, open-label, dose-escalation trial evaluated the safety, tolerability, and immunogenicity of BNT111 in patients with advanced melanoma.[5]

Key Findings:

-

Favorable Safety Profile: The treatment was well-tolerated in 89 patients, with the most common adverse events being mild to moderate, transient flu-like symptoms.[5][10]

-

Robust Immunogenicity: BNT111 induced strong and broad CD4+ and CD8+ T-cell responses against the encoded TAAs.[9][11]

-

Durable Clinical Responses: In a subset of 42 checkpoint-inhibitor-experienced patients, BNT111, both as a monotherapy and in combination with an anti-PD-1 antibody, mediated durable objective responses.[5][9]

| Lipo-MERIT (Phase 1) - CPI-Experienced Subset (n=42) | |

| Endpoint | Result |

| Partial Response (BNT111 + anti-PD-1, n=17) | 6 patients |

BNT111-01 Phase 2 Trial (NCT04526899)

This randomized, open-label trial is evaluating the efficacy and safety of BNT111 in combination with the anti-PD-1 antibody cemiplimab in patients with anti-PD-1-refractory/relapsed unresectable Stage III or IV melanoma.[1]

Key Findings (as of ESMO 2025 presentation):

| BNT111-01 (Phase 2) Clinical Efficacy Data | BNT111 + Cemiplimab | BNT111 Monotherapy | Cemiplimab Monotherapy |

| Overall Response Rate (ORR) | 18.1% | 17.4% | 13.6% |

| Complete Response (CR) | 11.7% | 13.0% | 4.5% |

| Partial Response (PR) | 6.4% | 4.3% | 9.1% |

| Stable Disease (SD) | 37.2% | 41.3% | 34.1% |

| Disease Control Rate (DCR) | 55.3% | 58.7% | 47.7% |

| Median Progression-Free Survival (PFS) | 3.1 months | Not Reported | Not Reported |

| Median Overall Survival (OS) | 20.7 months | Not Reported | Not Reported |

These results demonstrate that BNT111, particularly in combination with a checkpoint inhibitor, can induce clinically meaningful responses in a heavily pre-treated patient population with limited treatment options.[12]

Experimental Protocols

Detailed experimental protocols are often proprietary and found in the supplementary materials of peer-reviewed publications. The following are generalized protocols based on standard immunological assays and information available from the clinical trial descriptions.

IFN-γ ELISpot Assay for T-cell Response

This assay is used to quantify the frequency of antigen-specific T-cells that secrete interferon-gamma (IFN-γ) upon stimulation.

Generalized Protocol:

-

Plate Coating: 96-well PVDF plates are coated with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) isolated from patient blood samples are plated in the coated wells.

-

Stimulation: Cells are stimulated with peptide pools of the vaccine's target TAAs (NY-ESO-1, MAGE-A3, tyrosinase, TPTE). A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.

-

Incubation: Plates are incubated for 18-24 hours at 37°C in a CO2 incubator.

-

Detection: After incubation, cells are washed away, and a biotinylated anti-human IFN-γ detection antibody is added. This is followed by the addition of a streptavidin-alkaline phosphatase conjugate and a substrate that forms a colored spot at the site of IFN-γ secretion.

-

Analysis: The number of spots in each well is counted using an automated ELISpot reader. The frequency of antigen-specific T-cells is calculated by subtracting the number of spots in the negative control wells from the number of spots in the stimulated wells.

Flow Cytometry for T-cell Phenotyping

Flow cytometry is used to characterize the phenotype of the vaccine-induced T-cells (e.g., memory, effector, exhaustion markers).

Generalized Protocol:

-

Cell Staining: PBMCs are stained with a cocktail of fluorescently labeled antibodies against various cell surface and intracellular markers. This typically includes antibodies against CD3, CD4, CD8, and markers of interest such as CD45RO (memory), CCR7 (lymph node homing), and PD-1 (exhaustion).

-

MHC-Multimer Staining: To identify antigen-specific T-cells, MHC-multimers (e.g., dextramers) loaded with specific TAA-derived peptides are used.

-

Data Acquisition: Stained cells are run on a flow cytometer, which excites the fluorochromes with lasers and detects the emitted light.

-

Data Analysis: The data is analyzed using specialized software to identify and quantify different T-cell populations based on their expression of the various markers. A gating strategy is employed to first identify lymphocytes, then single cells, then CD3+ T-cells, and subsequently CD4+ and CD8+ subsets. Within these subsets, the expression of other markers is analyzed.

Mandatory Visualizations

Experimental Workflow of the BNT111-01 Phase 2 Trial

Logical Relationship of the FixVac Platform Components

References

- 1. hra.nhs.uk [hra.nhs.uk]

- 2. An RNA vaccine drives immunity in checkpoint-inhibitor-treated melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BioNTech pipeline: Advancing innovative investigational therapies and vaccines [biontech.com]

- 4. Current Progress and Future Perspectives of RNA-Based Cancer Vaccines: A 2025 Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioNTech Publishes Data from mRNA-based BNT111 FixVac Melanoma Trial in Nature | BioNTech [investors.biontech.de]

- 6. Systemic RNA delivery to dendritic cells exploits antiviral defence for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. roswellpark.org [roswellpark.org]

- 8. Toll-like receptor ligands synergize through distinct dendritic cell pathways to induce T cell responses: Implications for vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. First patient dosed in BioNTech Phase II trial of mRNA cancer vaccine [clinicaltrialsarena.com]

- 10. vax-before-travel.com [vax-before-travel.com]

- 11. BioNTech Announces First Patient Dosed in Phase 2 Clinical Trial of mRNA-Based BNT111 in Patients With Advanced Melanoma [drug-dev.com]

- 12. vjoncology.com [vjoncology.com]

BioNTech's BNTX CAR-T Cell Therapy: A Technical Deep Dive into the Underlying Principles

For Researchers, Scientists, and Drug Development Professionals

Introduction

BioNTech, a frontrunner in the development of novel immunotherapies, is advancing a promising pipeline of Chimeric Antigen Receptor (CAR) T-cell therapies, with a primary focus on treating solid tumors. A significant challenge in this field has been the identification of tumor-specific antigens and ensuring the persistence and efficacy of CAR-T cells within the tumor microenvironment. BioNTech's approach, exemplified by their lead candidate BNT211, addresses these hurdles through a dual strategy: a highly specific CAR-T cell targeting the oncofetal antigen Claudin-6 (CLDN6) and a novel CAR-T Cell Amplifying RNA Vaccine (CARVac) designed to boost the expansion and persistence of the engineered T-cells in vivo.[1][2] This technical guide provides an in-depth overview of the core principles of BioNTech's BNTX CAR-T cell therapy, including its mechanism of action, preclinical and clinical data, and the experimental protocols that underpin its development.

Core Principles of this compound CAR-T Cell Therapy

BioNTech's CAR-T platform is built on the principle of engineering a patient's own T-cells to recognize and eliminate cancer cells with high specificity.[3] The core of this technology lies in the design of the CAR construct and the innovative use of an mRNA vaccine to enhance the therapeutic effect.

The BNT211 CAR Construct: Targeting Claudin-6

BNT211 is a second-generation CAR-T cell therapy targeting Claudin-6 (CLDN6), a tight junction protein that is highly expressed in various solid tumors, including ovarian and testicular cancer, but is largely absent in healthy adult tissues.[2][4] This differential expression profile makes CLDN6 an ideal target for cancer immunotherapy, minimizing the risk of on-target, off-tumor toxicity.

The BNT211 CAR construct is meticulously designed for optimal function and is composed of the following domains:

-

Antigen Recognition Domain: A human CLDN6-specific single-chain variable fragment (scFv) is responsible for binding to the CLDN6 antigen on the surface of tumor cells.[2]

-

Hinge and Transmembrane Domain: A human CD8α hinge and transmembrane region provides flexibility and anchors the CAR to the T-cell membrane.[2]

-

Costimulatory Domain: A 4-1BB (CD137) intracellular signaling domain is included to enhance T-cell proliferation, survival, and cytokine production upon antigen recognition.[2][4][5]

-

Primary Signaling Domain: The CD3ζ chain contains immunoreceptor tyrosine-based activation motifs (ITAMs) that initiate the primary T-cell activation signal.[2]

CARVac: An mRNA-based Amplifier for CAR-T Cells

A key innovation in BioNTech's strategy is the use of a CAR-T Cell Amplifying RNA Vaccine, or CARVac.[1][2] This is a lipid nanoparticle (LNP)-formulated mRNA vaccine that encodes for the target antigen, CLDN6.[1] When administered to the patient, the mRNA is taken up by antigen-presenting cells (APCs), primarily in lymphoid tissues, which then express CLDN6 on their surface.[1] This in vivo presentation of the target antigen acts as a potent and specific stimulant for the circulating BNT211 CAR-T cells, driving their proliferation and enhancing their persistence and anti-tumor activity.[1][5][6] Preclinical studies have demonstrated that the combination of CLDN6-CAR-T cells with CARVac leads to improved tumor regression, even at sub-therapeutic CAR-T cell doses.[2]

Mechanism of Action and Signaling Pathways

The therapeutic effect of this compound CAR-T cell therapy is initiated by the specific binding of the CAR to the CLDN6 antigen on tumor cells. This engagement triggers a cascade of intracellular signaling events that lead to T-cell activation, proliferation, and the execution of anti-tumor effector functions.

dot

Upon binding of the scFv to CLDN6, the CD3ζ domain is phosphorylated, initiating a signaling cascade that involves the PI3K/AKT pathway, leading to T-cell activation and cytokine release. Simultaneously, the 4-1BB costimulatory domain recruits TRAF molecules, leading to the activation of the NF-κB and MAPK pathways.[7][8] This dual signaling is crucial for robust T-cell expansion, the development of a central memory phenotype, and sustained anti-tumor activity.[7][9] The activated CAR-T cells then kill the tumor cells through the release of cytotoxic granules containing perforin and granzymes, and the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2).

Clinical Development and Efficacy Data

BNT211 is currently being evaluated in a Phase 1/2 clinical trial (NCT04503278) in patients with CLDN6-positive relapsed or refractory advanced solid tumors.[10][11] The trial has assessed the safety and efficacy of BNT211 as a monotherapy and in combination with CARVac at different dose levels.

Summary of Clinical Trial Results (BNT211-01)

| Data Cut-off | Treatment Group | Number of Evaluable Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| ESMO 2022 | All-comers | 21 | 33% | 67% | [10] |

| ESMO 2022 | Testicular Cancer (Dose Level 2) | 7 | 57% | 85% | [12] |

| ESMO 2023 | All-comers | 38 | 45% | 74% | [13] |

| ESMO 2023 | Dose Level 2 (with/without CARVac) | 27 | 59% | 95% | [13] |

The clinical data has demonstrated encouraging anti-tumor activity, particularly in patients with testicular cancer.[10][12] The combination with CARVac has been shown to improve the persistence of CAR-T cells.[14] The safety profile has been generally manageable, with cytokine release syndrome (CRS) being the most common adverse event, mostly of low grade.[10][14]

Experimental Protocols

The development of this compound CAR-T cell therapy involves a series of well-established experimental protocols to generate, characterize, and evaluate the safety and efficacy of the CAR-T cells.

dot

CAR-T Cell Generation

-

T-Cell Isolation: T-cells are isolated from a patient's blood via leukapheresis.[12]

-

T-Cell Activation: Isolated T-cells are stimulated ex vivo to promote proliferation and receptiveness to genetic modification. This is commonly achieved using anti-CD3 and anti-CD28 antibody-coated beads.[15]

-

Lentiviral Transduction: A lentiviral vector is used to deliver the CAR gene into the activated T-cells. This method allows for stable integration of the CAR construct into the T-cell genome.[10][14][16]

-

Ex Vivo Expansion: The genetically modified T-cells are cultured and expanded in the laboratory to generate a sufficient number of cells for therapeutic infusion.[15]

-

Quality Control: The final CAR-T cell product undergoes rigorous quality control testing to ensure identity, purity, potency, and safety.[12]

In Vitro Efficacy and Characterization Assays

-

CAR Expression Analysis: Flow cytometry is used to confirm the successful expression of the CAR on the surface of the T-cells.[11][15][17]

-

Cytotoxicity Assays: The ability of the CAR-T cells to kill target tumor cells is assessed in vitro. A common method involves co-culturing the CAR-T cells with CLDN6-positive tumor cell lines and measuring target cell lysis, often through a luciferase-based assay or flow cytometry.[9][18][19][20]

-

Cytokine Release Assays: The profile and quantity of cytokines (e.g., IFN-γ, IL-2) released by the CAR-T cells upon engagement with target cells are measured using techniques like ELISA or Cytometric Bead Array (CBA).[1][19]

-

Proliferation Assays: The proliferative capacity of the CAR-T cells in response to antigen stimulation is evaluated to ensure their ability to expand in vivo.[19]

In Vivo Preclinical Models

-

Xenograft Tumor Models: To evaluate the anti-tumor efficacy of the CAR-T cells in vivo, immunodeficient mice (e.g., NSG mice) are engrafted with human CLDN6-positive tumor cells to establish xenograft tumors.[21][22][23][24][25][26]

-

Treatment and Monitoring: The tumor-bearing mice are then treated with the CAR-T cells, with or without the CARVac, and tumor growth is monitored over time.[22][25]

-

Pharmacodynamic and Pharmacokinetic Analysis: At the end of the study, tissues and blood are collected to analyze the persistence, trafficking, and phenotype of the CAR-T cells, as well as to assess any potential toxicities.[21][22]

Conclusion

BioNTech's this compound CAR-T cell therapy platform represents a significant advancement in the treatment of solid tumors. The selection of a highly specific target, CLDN6, combined with the innovative CARVac amplification technology, addresses key challenges that have historically limited the success of CAR-T therapies in this setting. The promising preclinical and clinical data for BNT211 underscore the potential of this approach to provide a new and effective treatment option for patients with difficult-to-treat cancers. Further clinical development and the transition to an automated manufacturing process will be crucial in bringing this novel therapy to patients in need.[10][27]

References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 2. BioNTech Announces Publication of Preclinical Data for First-in-Kind CAR-T Cell Therapy Approach Targeting Solid Tumors in Science | BioNTech [investors.biontech.de]

- 3. Advanced Flow Cytometry Assays for Immune Monitoring of CAR-T Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Clinical Study of the Safety and Effectiveness of an Investigational Cell Therapy Given With and Without an Investigational RNA-based Vaccine in Patients With Organ Tumors [clin.larvol.com]

- 5. researchgate.net [researchgate.net]

- 6. Circular RNA cancer vaccines drive immunity in hard-to-treat malignancies [thno.org]

- 7. The 4-1BB CAR-T Enigma: who’s driving and where can they go? — Aleta Biotherapeutics [aletabio.com]

- 8. JCI Insight - 4-1BB enhancement of CAR T function requires NF-κB and TRAFs [insight.jci.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Production of Lentivirus for the Establishment of CAR-T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. miltenyibiotec.com [miltenyibiotec.com]

- 12. biontech.com [biontech.com]

- 13. In vitro assays to evaluate CAR-T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Generation of CAR-T Cells by Lentiviral Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CAR T Cell Characterization With Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Generation of CAR-T Cells by Lentiviral Transduction | Springer Nature Experiments [experiments.springernature.com]

- 17. protocols.io [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. In vitro evaluation of CAR-T cells in patient-derived glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Lentiviral Transduction Protocol [sigmaaldrich.com]

- 22. scribd.com [scribd.com]

- 23. benchchem.com [benchchem.com]

- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. fiercebiotech.com [fiercebiotech.com]

The Molecular Architecture of Self-Amplifying mRNA in BioNTech's Vaccine Platforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) vaccines has marked a paradigm shift in vaccinology, offering unprecedented speed and flexibility in response to global health challenges. While conventional non-amplifying mRNA vaccines, such as the highly successful BNT162b2 co-developed by BioNTech and Pfizer, have demonstrated remarkable efficacy, the next frontier in RNA-based immunotherapies lies in self-amplifying mRNA (saRNA) technologies.[1][2] BioNTech, a pioneer in mRNA therapeutics, is actively developing advanced RNA platforms, including saRNA and a novel trans-amplifying RNA (taRNA) system, which promise to elicit robust and durable immune responses at significantly lower doses.[1][3]

This technical guide provides an in-depth exploration of the molecular biology underpinning BioNTech's self-amplifying mRNA vaccine technology. Drawing from publicly available scientific literature and company documentation, we will dissect the core components of these advanced vaccine candidates, from the RNA backbone and viral replicase machinery to the proprietary delivery systems. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and methodologies driving this innovative vaccine platform.

Core Components of BioNTech's Amplifying RNA Vaccines

BioNTech's approach to amplifying RNA vaccines is built upon decades of research into optimizing RNA stability, translational efficiency, and immunogenicity.[1] Their platforms encompass both self-amplifying mRNA (saRNA) and a more advanced, bipartite trans-amplifying RNA (taRNA) system.[1][3]

Self-Amplifying mRNA (saRNA)

The fundamental principle of saRNA technology is to deliver an mRNA molecule that not only encodes the target antigen but also the machinery for its own replication.[4] This is achieved by incorporating the genetic code for a viral RNA-dependent RNA polymerase (RdRp), typically derived from an alphavirus, into the mRNA construct.[4] Upon delivery into the cytoplasm of a host cell, the saRNA is translated to produce both the antigen and the replicase complex.[1] This replicase then generates numerous copies of the saRNA, leading to a substantial amplification of antigen expression from a small initial dose.[1][4]

BioNTech's saRNA preclinical candidates leverage this concept of viral replication without being infectious agents themselves.[1] A key feature of this process is the generation of double-stranded RNA (dsRNA) intermediates during replication, which are potent activators of intracellular immune sensors, thus making saRNA a powerful activator of the immune system.[1]

Trans-Amplifying mRNA (taRNA): An Advancement of the saRNA Platform

BioNTech has further evolved its amplifying RNA technology with the development of a trans-amplifying RNA (taRNA) system.[1] This innovative bipartite approach separates the replicase and the antigen-encoding RNA onto two distinct molecules.[3] This separation offers several advantages:

-

Enhanced Flexibility: The replicase can be produced in advance and co-administered with different antigen-encoding RNAs, streamlining the development of new vaccine candidates.[1]

-

Improved Expression: Studies have shown that a non-replicating mRNA (nrRNA) encoding the replicase can drive 10- to 100-fold higher expression of the antigen-encoding transreplicon compared to a standard saRNA-encoded replicase.[3]

-

Simplified Production: The separation of the large replicase sequence from the smaller antigen-encoding sequence can simplify the manufacturing process.[3]

The taRNA system consists of two components:

-

Replicase-Encoding mRNA: A non-replicating mRNA that provides the blueprint for the alphaviral replicase.

-

Transreplicon (TR): An RNA molecule containing the genetic sequence for the target antigen, flanked by the necessary cis-acting elements for recognition and amplification by the replicase.[5]

Molecular Design and Optimization

BioNTech has invested heavily in optimizing the structural components of its mRNA molecules to enhance their performance. These optimizations are crucial for the stability, translational efficiency, and immunogenicity of their saRNA and taRNA vaccines.[1]

Key Structural Elements of BioNTech's mRNA Constructs:

| Feature | Description | Reference |

| 5' Cap | A unique, chemically modified cap analog is incorporated to enhance translational performance, stabilize the mRNA molecule, and direct the immune response. | [1] |

| Untranslated Regions (UTRs) | Innovations in the composition and structure of the 3' UTR are critical for ensuring intracellular stability of the mRNA. | [1] |

| Poly(A) Tail | Extensive research into the structure of the poly(A) tail has led to tailored mRNA template designs for improved translational performance. | [1] |

| Optimized Uridine mRNA (uRNA) | For its cancer immunotherapy platforms like FixVac, BioNTech utilizes uRNA, which is optimized for immunogenicity to boost vaccine efficacy. | [6] |

| Nucleoside-Modified mRNA (modRNA) | For applications requiring high levels of protein production with minimal immune activation, such as their conventional COVID-19 vaccine, BioNTech employs modRNA containing naturally occurring modified nucleosides. | [1] |

Delivery Systems: Ensuring Effective RNA Delivery

The effective delivery of large saRNA and taRNA molecules into the target cells is a critical challenge. BioNTech has developed proprietary lipid-based delivery systems to protect the RNA from degradation and facilitate its uptake by antigen-presenting cells (APCs), particularly dendritic cells (DCs).[1]

RNA-Lipoplex (LPX) Formulation

For their cancer immunotherapy platforms, BioNTech utilizes a proprietary RNA-lipoplex (LPX) delivery formulation.[6] This system embeds the mRNA between a lipid bilayer and is designed to specifically target DCs in lymphoid compartments like the spleen and lymph nodes.[1][6] The charge ratio between the cationic lipids and the negatively charged RNA is a key parameter that is fine-tuned to optimize targeting and efficacy.[7]

Lipid Nanoparticles (LNPs)

For their infectious disease vaccines, including the conventional mRNA COVID-19 vaccine, BioNTech employs lipid nanoparticles (LNPs). These LNPs are composed of a mixture of lipids that encapsulate the mRNA, protecting it from degradation and facilitating its delivery to target cells. The composition of these LNPs is carefully selected to ensure stability and efficient delivery to lymphatic cells to induce a robust immune response.

Experimental Protocols and Methodologies

While specific, detailed protocols for BioNTech's proprietary saRNA platforms are not publicly available, general methodologies for the production and analysis of saRNA can be inferred from the broader scientific literature.

In Vitro Transcription (IVT)

The synthesis of saRNA is achieved through an enzymatic process called in vitro transcription (IVT).[8] This cell-free reaction uses a linearized DNA template containing the saRNA sequence downstream of a bacteriophage promoter (e.g., T7).[8] An RNA polymerase then transcribes the DNA template into multiple copies of the saRNA molecule.

Generalized IVT Protocol Outline:

-

Template Linearization: The plasmid DNA containing the saRNA gene is linearized using restriction enzymes.

-

IVT Reaction: The linearized DNA is incubated with an RNA polymerase, ribonucleoside triphosphates (NTPs), a cap analog, and an RNase inhibitor in a suitable buffer.

-

DNase Treatment: The DNA template is removed by digestion with DNase.

-

Purification: The synthesized saRNA is purified to remove enzymes, unincorporated nucleotides, and other reaction components. This can be achieved through methods like chromatography.[9]

RNA Purification and Analysis